N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide
Description
N-(4,6-Diphenylpyrimidin-2-yl)cyclohexanecarboxamide (referred to herein as the target compound) is a pyrimidine-based carboxamide derivative characterized by a central pyrimidine ring substituted with phenyl groups at the 4- and 6-positions and a cyclohexanecarboxamide moiety at the 2-position. This compound has garnered attention in molecular docking studies for its high binding affinity to protein targets, outperforming established inhibitors like Nafamostat (ZINC000026291155) in computational models . Its structural rigidity, conferred by the diphenylpyrimidine core, and the hydrophobic cyclohexane group likely contribute to its bioactivity, though detailed crystallographic data remain unreported in the provided evidence.
Properties
CAS No. |
820961-75-9 |
|---|---|
Molecular Formula |
C23H23N3O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C23H23N3O/c27-22(19-14-8-3-9-15-19)26-23-24-20(17-10-4-1-5-11-17)16-21(25-23)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,24,25,26,27) |
InChI Key |
GGZRKRPYGJABPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide typically involves the reaction of 4,6-diphenylpyrimidine-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide involves the inhibition of protein kinases. These enzymes play a crucial role in cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
Structural Comparison with Thiourea Carboxamide Derivatives
The target compound differs significantly from thiourea-functionalized carboxamides, such as the H2L series (H2L1–H2L9) described in Molecules (2009). Key distinctions include:
Core Functional Groups
- Target Compound : Features a pyrimidine ring and carboxamide group.
- H2L Derivatives : Contain a thiourea (-N-C(=S)-N-) linkage instead of pyrimidine, with carboxamide and aryl/heteroaryl substituents (e.g., chlorophenyl, methoxyphenyl, naphthyl) .
Bonding and Stability
Comparison with Pyrimidine-Benzamide Derivatives
Pyrimidine-benzamide derivatives (e.g., 4a–4f from SYNTHESIS OF NOVEL 4,6-DIPHENYLPYRIMIDINE SUBSTITUTED BENZAMIDE DERIVATIVES) share structural similarities with the target compound but differ in substituents:
Physicochemical Properties
- This parameter likely influences its ionization state and interaction with biological targets .
- Thiourea Derivatives : Exhibit IR absorption bands at 3256–3134 cm⁻¹ (N-H stretching) and 1670–1640 cm⁻¹ (C=O/C=S), indicative of hydrogen-bonding capacity .
Table 1. Comparative Overview of Key Compounds
Biological Activity
N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of inhibiting specific protein targets. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: CHNO
- Molecular Weight: 381.427 g/mol
- CAS Number: 820961-60-2
The compound features a pyrimidine ring substituted with phenyl groups and a cyclohexanecarboxamide moiety, which contributes to its biological activity.
This compound has been identified as a potent inhibitor of transmembrane serine protease 2 (TMPRSS2), which is crucial for the activation of viral proteins in the context of infections such as SARS-CoV-2. The compound's binding affinity and interaction with TMPRSS2 have been characterized through molecular docking studies.
Key Findings from Research
- Inhibition of TMPRSS2:
- Quantitative Structure-Activity Relationship (QSAR):
- ADMET Analysis:
Table 1: Binding Affinity Comparison
| Compound | Binding Affinity (kcal/mol) | Target |
|---|---|---|
| This compound | -9.5 | TMPRSS2 |
| Nafamostat mesylate | -8.7 | TMPRSS2 |
| L1 (ZINC000116505796) | -9.3 | TMPRSS2 |
| L2 (ZINC000436573789) | -9.1 | TMPRSS2 |
This table summarizes the comparative binding affinities of various compounds against TMPRSS2, highlighting the potency of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
